
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H15BrO2 It is known for its unique structure, which includes a cyclohexane ring substituted with a 3-bromoprop-1-ynyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromoprop-1-ynyl group can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives with a propyl group.
Substitution: Formation of substituted cyclohexanol derivatives with various functional groups.
Applications De Recherche Scientifique
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromoprop-1-ynyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;1-(3-chloroprop-1-ynyl)cyclohexan-1-ol
- Acetic acid;1-(3-fluoroprop-1-ynyl)cyclohexan-1-ol
- Acetic acid;1-(3-iodoprop-1-ynyl)cyclohexan-1-ol
Uniqueness
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
54315-45-6 |
|---|---|
Formule moléculaire |
C11H17BrO3 |
Poids moléculaire |
277.15 g/mol |
Nom IUPAC |
acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4) |
Clé InChI |
QCQOODRQPTZWIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(CC1)(C#CCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)
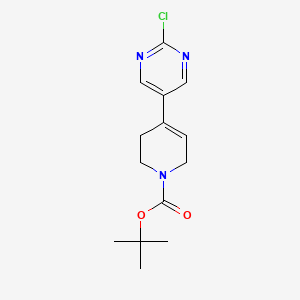

![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
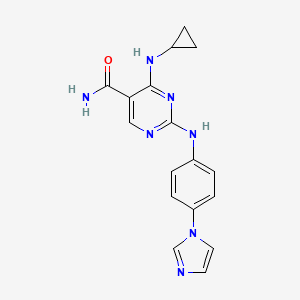
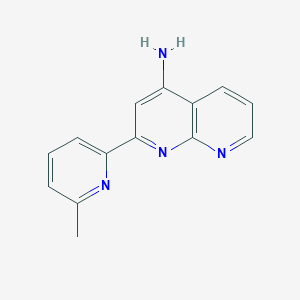

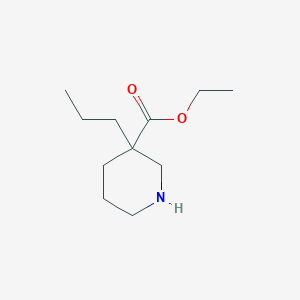
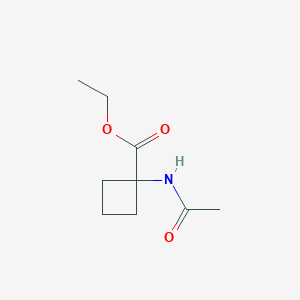
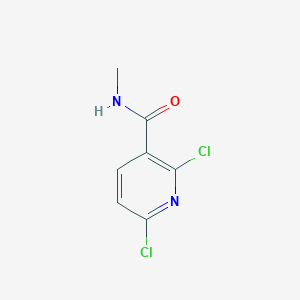
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)

![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)
